1-(difluoromethyl)-1H-imidazole-4-carboxylic acid
Description
1-(Difluoromethyl)-1H-imidazole-4-carboxylic acid (CAS 2098794-95-5) is a fluorinated heterocyclic compound with the molecular formula C₅H₄F₂N₂O₂ and a molecular weight of 162.09 g/mol . Its structure features an imidazole ring substituted at the 1-position with a difluoromethyl group (-CF₂H) and a carboxylic acid group (-COOH) at the 4-position. The difluoromethyl group introduces steric and electronic effects, including increased lipophilicity and metabolic stability compared to non-fluorinated analogs .
This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. Notably, 1H-imidazole-4-carboxylic acid derivatives have been isolated from natural sources, such as the endophytic fungus Fusarium sp. DCJ-A, highlighting their relevance in biosynthesis studies .
Properties
IUPAC Name |
1-(difluoromethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-5(7)9-1-3(4(10)11)8-2-9/h1-2,5H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHISGEJHNNSDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098794-95-5 | |
| Record name | 1-(difluoromethyl)-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(difluoromethyl)-1H-imidazole-4-carboxylic acid involves several steps, typically starting with the difluoromethylation of an appropriate precursor. One common method involves the use of difluoromethylating agents such as ClCF2H, which reacts with the precursor under specific conditions to introduce the difluoromethyl group . The reaction conditions often include the presence of a base and a suitable solvent to facilitate the reaction. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the difluoromethyl group or other substituents are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antifungal Activity
One of the primary applications of 1-(difluoromethyl)-1H-imidazole-4-carboxylic acid is in the development of antifungal agents. Research indicates that derivatives of this compound exhibit potent antifungal activity against various phytopathogenic fungi. A study demonstrated that certain derivatives showed higher efficacy than commercially available fungicides like boscalid, highlighting their potential as effective agricultural fungicides .
Table 1: Antifungal Activity of this compound Derivatives
| Compound | Target Fungi | Efficacy Compared to Boscalid |
|---|---|---|
| 9m | Fusarium spp. | Higher |
| 9n | Aspergillus spp. | Comparable |
| 9o | Alternaria spp. | Lower |
Drug Design and Development
The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to form hydrogen bonds and participate in π-π stacking interactions enhances its potential as a lead compound in the development of new pharmaceuticals. The fluorinated moiety can significantly influence the pharmacokinetic properties, including solubility and metabolic stability .
Case Study:
A recent investigation into the metabolic stability of fluorinated compounds revealed that while some derivatives decomposed significantly under physiological conditions, others maintained stability, suggesting that careful selection of substituents can yield compounds suitable for therapeutic use .
Environmental Impact Studies
Research has also focused on the environmental implications of using fluorinated compounds like this compound. Studies have shown that organofluorine compounds can have detrimental effects on ecosystems, prompting investigations into their degradation pathways and environmental persistence .
Table 2: Environmental Stability of Fluorinated Compounds
| Compound | Stability (pH 7.4, 50°C) | Decomposition Products |
|---|---|---|
| Compound A | 60-90% over 7 days | Hydroxylated products |
| Compound B | <2% over 7 days | Stable |
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, which in turn affects its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The difluoromethyl group improves metabolic stability compared to non-fluorinated analogs while maintaining better solubility than -CF₃ derivatives .
Biological Activity
1-(Difluoromethyl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C6H5F2N3O2
- CAS Number : 2098794-95-5
This compound features a difluoromethyl group, which is known to enhance the metabolic stability and biological activity of various drug candidates.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of HIV-1 integrase (IN), a critical enzyme in the HIV replication cycle. Research indicates that it may disrupt the interaction between IN and its cellular cofactor LEDGF/p75, thereby hindering viral replication .
- Modulation of Protein Interactions : The imidazole moiety allows for hydrogen bonding with amino acid residues critical for the function of target proteins. For instance, studies have demonstrated that the compound can interact with residues such as His171 and Glu170 in HIV-1 IN, influencing its activity .
Biological Activity Data
A summary of key biological activities observed for this compound is presented in Table 1.
| Activity | IC50 (μM) | Reference |
|---|---|---|
| HIV-1 Integrase Inhibition | 10.0 | |
| Antiviral Activity (Cell-based) | 33-45% | |
| Cytotoxicity (CC50) | >200 |
Study 1: HIV-1 Integrase Inhibition
In a study evaluating various imidazole derivatives, this compound was identified as a potent inhibitor of HIV-1 integrase. The compound exhibited an IC50 value of 10 μM, indicating effective inhibition at low concentrations. Further assays demonstrated that it disrupted the IN-LEDGF/p75 interaction, crucial for viral integration into host DNA .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the imidazole ring significantly influenced biological activity. Substituents on the phenyl groups adjacent to the carboxylic acid moiety were found to enhance inhibitory potency against HIV integrase. Compounds with methyl or bromo substituents showed increased binding affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
